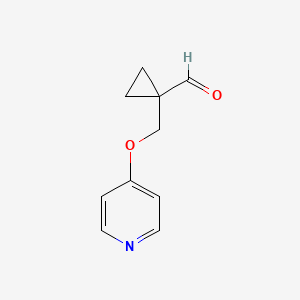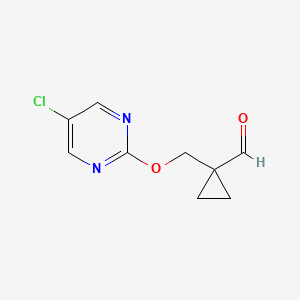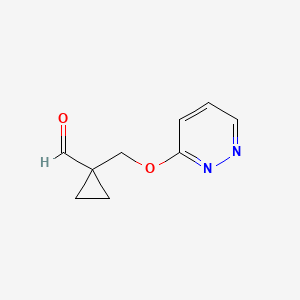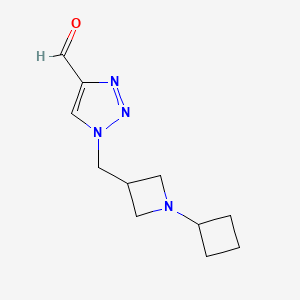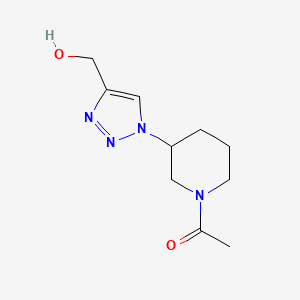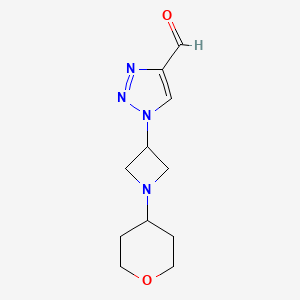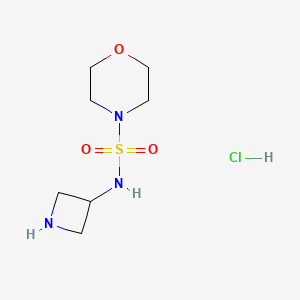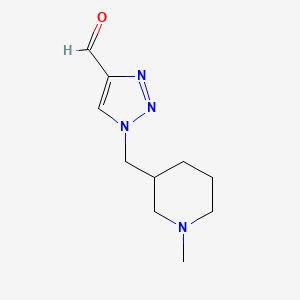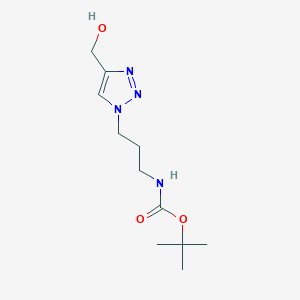
tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
Übersicht
Beschreibung
“tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate” is a complex organic compound. It contains a carbamate group, a triazole ring, and a hydroxymethyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a carbamate group, a triazole ring, and a hydroxymethyl group . The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Structural Characterization and Chemical Analysis
- Structural Insights : The characterization of tert-butyl derivatives, including those related to triazoles, provides foundational knowledge for understanding their chemical behavior and potential applications in synthesis and material science. A study by Aouine et al. (2016) used 2D heteronuclear NMR experiments to characterize the structure of a tert-butyl carbamate derivative, emphasizing the importance of such derivatives in organic chemistry and material science for their unique properties and applications in synthesis and analysis Aouine et al., 2016.
Synthetic Applications and Methodologies
Synthetic Utility in Organic Chemistry : The synthesis and applications of tert-butyl carbamate derivatives in organic chemistry are vast. For instance, Ober et al. (2004) discussed a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, showcasing the role of such compounds as intermediates in the synthesis of complex organic molecules Ober et al., 2004.
Advancements in Organic Synthesis : Glinyanaya et al. (2021) synthesized a series of new stable halogenated carbenes derived from 1,2,4-triazole, highlighting the innovative approaches in developing new compounds with potential applications in catalysis and material science Glinyanaya et al., 2021.
Material Science and Catalysis
- Material Science Innovations : The study of halogen-containing heteroaromatic carbenes, such as those derived from the 1,2,4-triazole series, opens new avenues for materials science research, particularly in the development of new catalytic systems and the synthesis of novel materials with unique properties Glinyanaya et al., 2021.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[4-(hydroxymethyl)triazol-1-yl]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-11(2,3)18-10(17)12-5-4-6-15-7-9(8-16)13-14-15/h7,16H,4-6,8H2,1-3H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKVSDHBPGMDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(N=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





